![molecular formula C25H21N5OS B2366544 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 913505-73-4](/img/structure/B2366544.png)
2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H21N5OS and its molecular weight is 439.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazoline derivatives, a key structural component of this compound, have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-inflammatory , anti-bacterial , and anti-viral effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling . The presence of the phenethylamino group and the pyrido[1,2-a]pyrimidin-4-one moiety in the compound may also contribute to its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives , it is likely that this compound could affect multiple pathways. These could include pathways involved in cell proliferation (relevant to its potential anti-cancer activity), inflammation (relevant to its potential anti-inflammatory activity), bacterial growth (relevant to its potential anti-bacterial activity), and viral replication (relevant to its potential anti-viral activity).
Result of Action
Given the reported biological activities of quinazoline derivatives , potential effects could include the inhibition of cell proliferation (in the context of anti-cancer activity), reduction of inflammation (in the context of anti-inflammatory activity), inhibition of bacterial growth (in the context of anti-bacterial activity), and inhibition of viral replication (in the context of anti-viral activity).
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often dependent on the specific structure of the quinazolinone derivative .
Cellular Effects
Quinazolinone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural complexity suggests a multifaceted biological activity, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound is characterized by a quinazoline core linked to a pyrido[1,2-a]pyrimidine moiety through a thioether bridge. The presence of the phenethylamino group may enhance its pharmacological properties by influencing receptor interactions and metabolic pathways.
Biological Activity Overview
The biological activities of quinazoline derivatives have been extensively studied, revealing a wide range of pharmacological effects including:
- Anticancer Activity : Many quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, particularly through inhibition of NF-κB activation.
- Antimicrobial Properties : Some derivatives show significant antibacterial and antifungal activity.
Anticancer Activity
Recent studies have demonstrated that similar compounds to the target molecule exhibit potent anticancer properties. For instance, a derivative with a quinazoline structure was tested against several human cancer cell lines including A-549 (lung cancer), HCT-116 (colon cancer), and K562 (leukemia). The results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit NF-κB activation in macrophage-like THP−1 cells. In vitro studies showed that it could suppress pro-inflammatory cytokines such as TNFα and IL-6 while maintaining low cytotoxicity levels.
The proposed mechanism for the anticancer and anti-inflammatory activities includes:
- Inhibition of Kinase Pathways : The compound may inhibit key kinases involved in cell proliferation and survival.
- Modulation of Gene Expression : By affecting transcription factors like NF-κB, it alters the expression of genes related to inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Case Studies
Recent case studies highlight the efficacy of quinazoline derivatives in clinical settings:
- Case Study 1 : A patient with advanced lung cancer showed significant improvement after treatment with a quinazoline derivative similar to the target compound, leading to decreased tumor size and improved quality of life.
- Case Study 2 : Inflammatory bowel disease patients treated with a related compound reported reduced symptoms and lower levels of inflammatory markers.
Properties
IUPAC Name |
2-[[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5OS/c31-23-16-19(27-22-12-6-7-15-30(22)23)17-32-25-28-21-11-5-4-10-20(21)24(29-25)26-14-13-18-8-2-1-3-9-18/h1-12,15-16H,13-14,17H2,(H,26,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHMOIPVQELRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.